2-(1,3-benzodioxol-5-yl)-9-ethyl-9H-imidazo[1,2-a]benzimidazole
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Overview
Description
2-(1,3-Benzodioxol-5-yl)-9-ethyl-9H-imidazo[1,2-a][1,3]benzimidazole is a complex organic compound that features a unique structure combining a benzimidazole core with a benzodioxole moiety. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-Benzodioxol-5-yl)-9-ethyl-9H-imidazo[1,2-a][1,3]benzimidazole typically involves multi-step organic reactions. One common method includes the Pd-catalyzed C-N cross-coupling reaction. This process involves the use of palladium catalysts and specific ligands to facilitate the formation of the desired compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(1,3-Benzodioxol-5-yl)-9-ethyl-9H-imidazo[1,2-a][1,3]benzimidazole can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
2-(1,3-Benzodioxol-5-yl)-9-ethyl-9H-imidazo[1,2-a][1,3]benzimidazole has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential interactions with biological macromolecules.
Medicine: It is investigated for its potential anticancer, antimicrobial, and anti-inflammatory properties.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(1,3-Benzodioxol-5-yl)-9-ethyl-9H-imidazo[1,2-a][1,3]benzimidazole involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact pathways and targets can vary depending on the specific biological context .
Comparison with Similar Compounds
Similar Compounds
1-Benzodioxol-5-yl-3-N-fused heteroaryl indoles: These compounds share a similar benzodioxole moiety and are studied for their anticancer properties.
Benzodioxole derivatives: These compounds are known for their COX inhibitory and cytotoxic activities.
Uniqueness
2-(1,3-Benzodioxol-5-yl)-9-ethyl-9H-imidazo[1,2-a][1,3]benzimidazole is unique due to its specific combination of structural features, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.
Properties
Molecular Formula |
C18H15N3O2 |
---|---|
Molecular Weight |
305.3 g/mol |
IUPAC Name |
2-(1,3-benzodioxol-5-yl)-4-ethylimidazo[1,2-a]benzimidazole |
InChI |
InChI=1S/C18H15N3O2/c1-2-20-14-5-3-4-6-15(14)21-10-13(19-18(20)21)12-7-8-16-17(9-12)23-11-22-16/h3-10H,2,11H2,1H3 |
InChI Key |
ZMHRVFHDWOPTKT-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=CC=CC=C2N3C1=NC(=C3)C4=CC5=C(C=C4)OCO5 |
Origin of Product |
United States |
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